4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Overview
Description
4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a phenylamino group, a thiophene ring, and a methyl group
Preparation Methods
The synthesis of 4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic substitution reactions, often using aniline derivatives.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Methylation: The final step involves the methylation of the quinazoline core, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the thiophene ring, using reagents like halogens, alkyl halides, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinazolines and thiophenes.
Scientific Research Applications
4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Similar compounds to 4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE include other quinazoline derivatives, such as:
- 4-METHYL-2-(PHENYLAMINO)-7-(THIOPHEN-3-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
- 4-METHYL-2-(PHENYLAMINO)-7-(FURAN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
These compounds share a similar quinazoline core but differ in the substituents attached to the core. The presence of different substituents can significantly alter their chemical properties and biological activities, making each compound unique in its applications and effects.
Properties
IUPAC Name |
2-anilino-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-18-15(10-13(11-16(18)23)17-8-5-9-24-17)22-19(20-12)21-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIXVZVZAAEJMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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